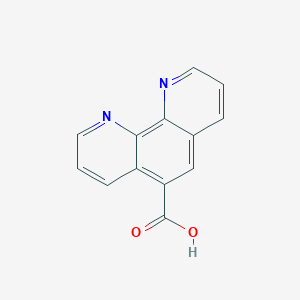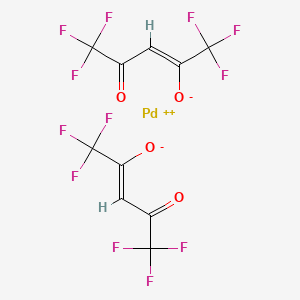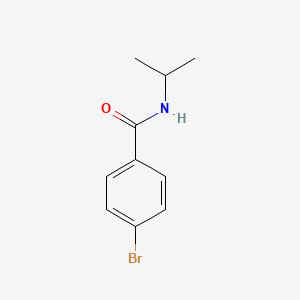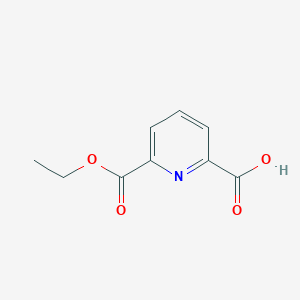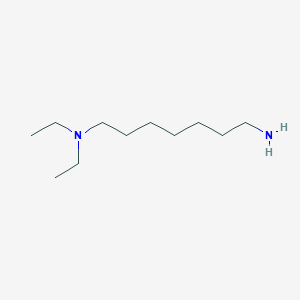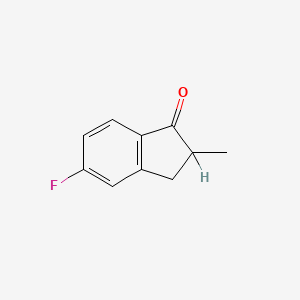
5-Fluoro-2-methylindan-1-one
概要
説明
5-Fluoro-2-methylindan-1-one, also known as 2-Methyl-5-fluoroindanone, is a chemical compound with the molecular formula C10H9FO . Its molecular weight is 164.18 .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-methylindan-1-one consists of 10 carbon atoms, 9 hydrogen atoms, and 1 fluorine atom . The exact structure visualization can be found in various chemical databases .Physical And Chemical Properties Analysis
5-Fluoro-2-methylindan-1-one has a molecular weight of 164.18 . Other physical and chemical properties such as melting point, boiling point, and density can be found in various chemical databases .科学的研究の応用
Antifungal Applications
Flucytosine, a related compound, is a synthetic antimycotic used in combination with other agents to treat severe systemic mycoses due to its conversion into 5-fluorouracil (5-FU) in fungal cells, inhibiting RNA and DNA synthesis. Its severe side effects limit its use, necessitating close monitoring to avoid hepatotoxicity and bone marrow depression (Vermes, Guchelaar, & Dankert, 2000).
Anticancer Applications
Chemotherapy Efficacy and Mechanisms : 5-FU remains a cornerstone in treating various solid tumors, with research focusing on improving its cytotoxicity and therapeutic effectiveness through biomodulation. Its incorporation into RNA and DNA disturbs nucleic acid synthesis and function, playing a critical role in anticancer activity. Fluoropyrimidines, including 5-FU, are utilized for their antitumor activity against several cancers, highlighting the importance of understanding their mechanisms to enhance treatment approaches (Malet-Martino & Martino, 2002).
Prodrug Development : The development of oral prodrugs like capecitabine, UFT, and S-1 offers a way to improve 5-FU's therapeutic index, providing more effective and less toxic options for cancer treatment. These developments underscore the continuous effort to find better delivery systems and formulations for established drugs to increase their efficacy and reduce adverse effects (Miura et al., 2010).
Diagnostic and Drug Delivery Innovations
Chemosensors : Compounds based on 4-methyl-2,6-diformylphenol (DFP) have been developed as chemosensors for detecting various analytes, including metal ions and neutral molecules. This application highlights the versatility of fluorinated compounds in creating sensitive and selective detection systems for both clinical and environmental monitoring (Roy, 2021).
Drug Delivery Systems : Innovations in drug delivery systems aim to enhance the bioavailability of fluoropyrimidine-based therapies, such as 5-FU, for topical use. These advancements focus on overcoming limitations related to drug penetration and distribution, promising improved treatment outcomes for premalignant and malignant lesions with reduced systemic toxicity (Oliveira et al., 2020).
Safety And Hazards
特性
IUPAC Name |
5-fluoro-2-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJXQEIMQBPTHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961497 | |
| Record name | 5-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methylindan-1-one | |
CAS RN |
41201-58-5 | |
| Record name | 5-Fluoro-2,3-dihydro-2-methyl-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41201-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methylindan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041201585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2-methylindan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


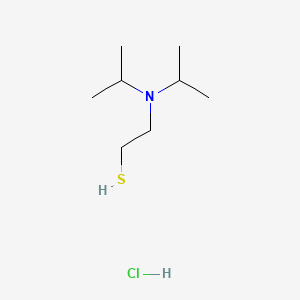
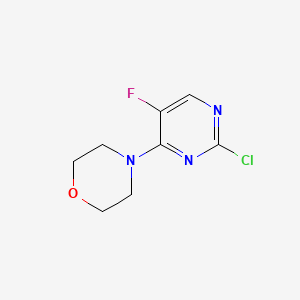
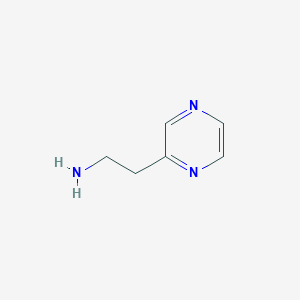
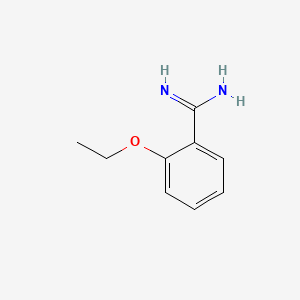
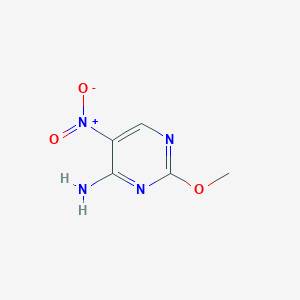
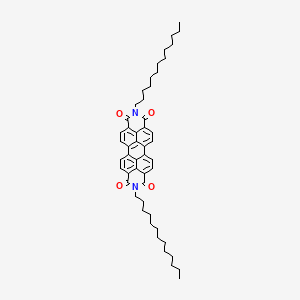
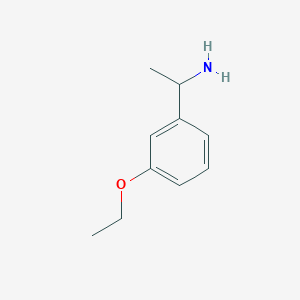
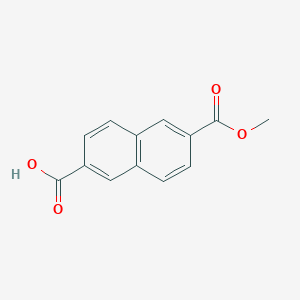
![2-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1587190.png)
